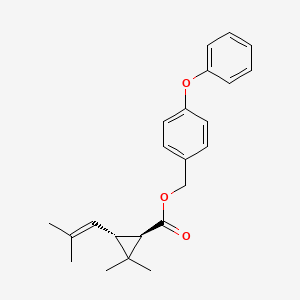
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-, also known as Phenothrin, is a synthetic pyrethroid insecticide. It is widely used in household insecticides and in agriculture to control a variety of pests. The compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester involves several steps:
Preparation of Cyclopropanecarboxylic Acid: This step involves the reaction of a suitable cyclopropane derivative with a carboxylating agent.
Formation of the Ester: The cyclopropanecarboxylic acid is then esterified with (4-phenoxyphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of acid catalysts to speed up the esterification process.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Techniques such as distillation or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Used in the formulation of various insecticidal products for agricultural and household use.
作用機序
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include:
Voltage-Gated Sodium Channels: The primary target of the compound.
Neurotransmitter Release: Disruption of normal neurotransmitter release and uptake.
類似化合物との比較
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester lies in its specific chemical structure, which provides a balance of high efficacy and low mammalian toxicity. This makes it a preferred choice for both agricultural and household pest control applications.
特性
CAS番号 |
74111-83-4 |
|---|---|
分子式 |
C23H26O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
(4-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)14-20-21(23(20,3)4)22(24)25-15-17-10-12-19(13-11-17)26-18-8-6-5-7-9-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 |
InChIキー |
IKNKTZXNADDXFN-RTWAWAEBSA-N |
異性体SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


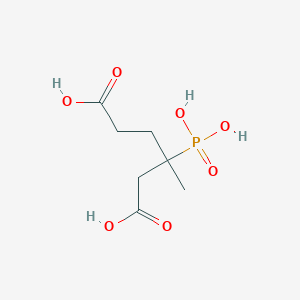
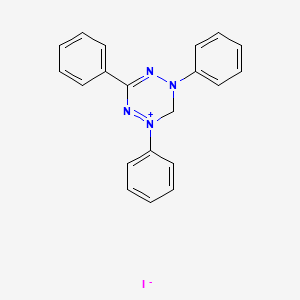

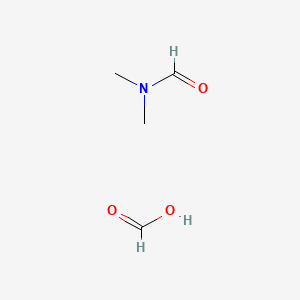
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

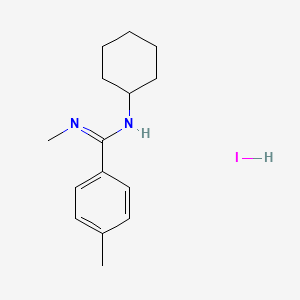


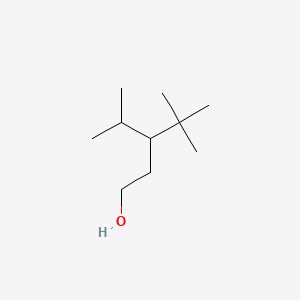
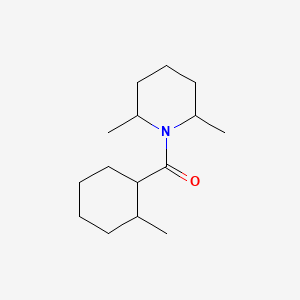
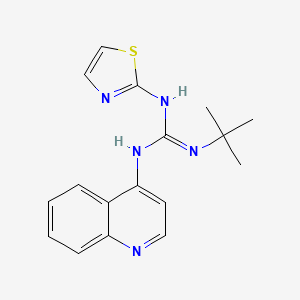
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
